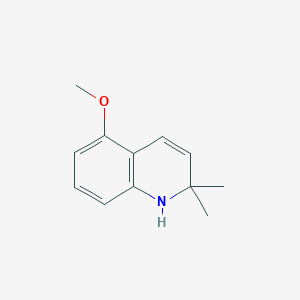
5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of 5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline typically involves the thermal cyclization of N-alkynylaniline derivatives. One common method includes the use of a copper catalyst to promote the cyclization process. The reaction conditions often involve heating the N-alkynylaniline in toluene under reflux . This method is advantageous due to its practicality and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Its derivatives have shown potential as anti-juvenile hormone agents in insect control.
Industry: This compound can be used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. For instance, its derivatives can inhibit the activity of certain enzymes or disrupt cellular processes in insects, leading to their use as insecticides . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
5-Methoxy-2,2-dimethyl-1,2-dihydroquinoline can be compared with other quinoline derivatives such as:
2,2-Dimethyl-1,2-dihydroquinoline: Lacks the methoxy group, which can influence its reactivity and biological activity.
5-Methoxy-2,3-dihydroquinoline: Similar structure but differs in the position of the double bond, affecting its chemical properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group instead of a methoxy group, leading to different biological activities. The presence of the methoxy group in this compound makes it unique and can enhance its biological activity and chemical reactivity.
Properties
CAS No. |
75587-04-1 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
5-methoxy-2,2-dimethyl-1H-quinoline |
InChI |
InChI=1S/C12H15NO/c1-12(2)8-7-9-10(13-12)5-4-6-11(9)14-3/h4-8,13H,1-3H3 |
InChI Key |
ZNMDOSLIMXNGIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(N1)C=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















